molecular formula C7H5NS B143518 Thieno[3,2-c]pyridine CAS No. 272-14-0

Thieno[3,2-c]pyridine

Cat. No. B143518
Key on ui cas rn: 272-14-0
M. Wt: 135.19 g/mol
InChI Key: MKYRMMMSZSVIGD-UHFFFAOYSA-N
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Patent
US04075215

Procedure details

A mixture of thieno[3,2-c]pyridine (13.5 g; 0.10 mole) and phenacyl bromide (19.9 g) (0.10 mole) in acetone (200 ml) is stirred for two hours at room temperature.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[CH:2]1.[CH2:10]([Br:19])[C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:12]>CC(C)=O>[Br-:19].[CH2:10]([N+:6]1[CH:7]=[CH:8][C:9]2[S:1][CH:2]=[CH:3][C:4]=2[CH:5]=1)[C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
S1C=CC=2C=NC=CC21
Name
Quantity
19.9 g
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)Br
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for two hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[Br-].C(C(=O)C1=CC=CC=C1)[N+]1=CC2=C(C=C1)SC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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